molecular formula C8H12N2 B1589031 N1,N2-Dimethylbenzene-1,2-diamine CAS No. 3213-79-4

N1,N2-Dimethylbenzene-1,2-diamine

Cat. No. B1589031
CAS RN: 3213-79-4
M. Wt: 136.19 g/mol
InChI Key: UMAPFAAAQBMYNJ-UHFFFAOYSA-N
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Description

N1,N2-Dimethylbenzene-1,2-diamine is a chemical compound that is soluble in various organic solvents. It has alkaline properties and is commonly used in the field of organic synthesis . It can serve as a catalyst, functional reagent, and starting material in organic synthesis .


Synthesis Analysis

N1,N2-Dimethylbenzene-1,2-diamine is typically synthesized from phenol through a nitration process to produce nitrophenol, which is then reduced to yield the target product .


Molecular Structure Analysis

The molecular formula of N1,N2-Dimethylbenzene-1,2-diamine is C8H12N2 . The average mass is 136.194 Da and the monoisotopic mass is 136.100052 Da .


Chemical Reactions Analysis

This compound is known for its reactivity. It can undergo amination reactions with various substrates . In a study, the kinetics and mechanism of anodic oxidation of an Au electrode in a weakly basic aqueous solution of secondary diaminoalkanes (N1,N2-dimethylethane-1,2-diamine and piperazine) were studied by cyclic voltammetry and gravimetry .


Physical And Chemical Properties Analysis

N1,N2-Dimethylbenzene-1,2-diamine is a colorless to light yellow liquid . It is soluble in various organic solvents . The compound has a molecular weight of 136.19 .

Scientific Research Applications

Electrochromic Poly(ether sulfone)s Synthesis

N1,N2-Dimethylbenzene-1,2-diamine derivatives have been used in the synthesis of novel electrochromic poly(ether sulfone)s. These compounds demonstrate high coloration contrast and excellent electrochemical stability in electrochromic devices (Huang, Kung, Shao, & Liou, 2021).

Chiral Bisferrocenyldiamines in Asymmetric Synthesis

Chiral C(2)-symmetrical bisferrocenyl diamines, synthesized using N1,N2-Dimethylbenzene-1,2-diamine, have shown promise in asymmetric cyclopropanation of olefins, offering high enantioselectivity (Song et al., 1999).

Kinetics of 1,2-Dimethylbenzene Oxidation

Research on the oxidation of 1,2-dimethylbenzene, closely related to N1,N2-Dimethylbenzene-1,2-diamine, has provided insights into the reactivity and kinetics relevant to combustion science (Gaïl, Dagaut, Black, & Simmie, 2008).

Development of Gas Separation Membranes

A novel diamine with ether and phenyl linkages was used to create poly(ether imide)s thin films, demonstrating potential in high-performance gas separation applications (Dinari, Ahmadizadegan, & Asadi, 2015).

Novel Cocrystals and Salts

N1,N2-Dimethylbenzene-1,2-diamine has been utilized in the formation of hydrated cocrystals, contributing to the understanding of molecular interactions and crystal structures (Ng, 2009).

Catalysis in Suzuki Cross-Couplings

The compound serves as an effective ligand in nickel-catalyzed cross-couplings, enabling Suzuki reactions of unactivated secondary alkyl halides at room temperature, which is significant in organic synthesis (Saito & Fu, 2007).

Polymer Synthesis and Characterization

N1,N2-Dimethylbenzene-1,2-diamine derivatives are crucial in the synthesis of various polymers, including polyamides and polyimides, with applications in materials science and engineering (Liaw, Liaw, & Jeng, 1998).

Safety And Hazards

When handling N1,N2-Dimethylbenzene-1,2-diamine, safety procedures should be followed. This compound may cause irritation to the skin and eyes, and inhalation of its vapors should be avoided . It should be handled in well-ventilated areas and protective measures should be taken during storage and handling to ensure safe use .

Relevant Papers There are several papers related to N1,N2-Dimethylbenzene-1,2-diamine. For instance, one paper discusses the electrochemical behavior of smooth gold in aqueous solutions of piperazine and N1,N2-dimethylethane-1,2-diamine . Another paper presents the structural characterization of two benzene-1,2-diamine complexes of zinc chloride . These papers provide valuable insights into the properties and potential applications of N1,N2-Dimethylbenzene-1,2-diamine.

properties

IUPAC Name

1-N,2-N-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAPFAAAQBMYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472602
Record name 3,4-dimethylaminophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N2-Dimethylbenzene-1,2-diamine

CAS RN

3213-79-4
Record name 3,4-dimethylaminophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Cimà - 2022 - politesi.polimi.it
in italiano Questo lavoro punta ad investigare il meccanismo di drogaggio di tipo-n del copolimero naphthalene diimide-bithiophene P (NDI2OD-T2) da parte del drogante 1H-…
Number of citations: 0 www.politesi.polimi.it
AM Panagopoulos - 2010 - ecommons.luc.edu
Supramolecular chemistry involves the formation of complex molecular entities that have the capacity to participate in specific molecular recognition of guest molecules. A commonly …
Number of citations: 3 ecommons.luc.edu
I Denti, S Cimo, L Brambilla, A Milani… - Chemistry of …, 2019 - ACS Publications
Through specific marker bands, IR and Raman spectra of chemically doped polyconjugated polymers allow investigation of doping and monitoring of its effectiveness. The vibrational …
Number of citations: 26 pubs.acs.org
KJ Ellis-Guardiola - 2017 - search.proquest.com
This dissertation describes the preparation, characterization, and application of artificial metalloenzymes for the selective functionalization of organic molecules. These catalysts …
Number of citations: 2 search.proquest.com
P Reiser - 2019 - tuprints.ulb.tu-darmstadt.de
Electronic or electrochemical doping of organic semiconductors is a common technique to improve charge carrier injection and charge transport properties of organic layers. However, …
Number of citations: 2 tuprints.ulb.tu-darmstadt.de

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